molecular formula C8H16N2O B1490495 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide CAS No. 1021038-48-1

2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide

Cat. No.: B1490495
CAS No.: 1021038-48-1
M. Wt: 156.23 g/mol
InChI Key: AGNBVOXNVSLNLT-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is known for its unique structural features, which include a cyclopropylmethyl group attached to an amino group, and a dimethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide typically involves the reaction of cyclopropylmethylamine with N,N-dimethylacetamide under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the amine, followed by the addition of N,N-dimethylacetamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylacetamide moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(cyclopropylmethylamino)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-5-7-3-4-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNBVOXNVSLNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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